BenchChemオンラインストアへようこそ!

2-(4-Bromophenyl)-5-(tert-butyl)oxazole

Aldehyde Oxidase Drug Metabolism Enzyme Inhibition

2-(4-Bromophenyl)-5-(tert-butyl)oxazole (CAS 1351385-48-2) is a C2-aryl, C5-alkyl disubstituted oxazole featuring a para-bromophenyl ring and a sterically demanding tert-butyl group. The electron-withdrawing para-bromine activates the aryl ring for palladium-catalyzed cross-coupling, while the bulky tert-butyl substituent at the oxazole 5-position impedes metabolic ring oxidation by aldehyde oxidase (AOX).

Molecular Formula C13H14BrNO
Molecular Weight 280.16 g/mol
Cat. No. B15059707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-5-(tert-butyl)oxazole
Molecular FormulaC13H14BrNO
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(O1)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H14BrNO/c1-13(2,3)11-8-15-12(16-11)9-4-6-10(14)7-5-9/h4-8H,1-3H3
InChIKeyZVHKLDRZADJUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-5-(tert-butyl)oxazole – A C2/C5-Disubstituted Oxazole for Targeted Aldehyde Oxidase Profiling and Cross-Coupling Chemistry [1] [2]


2-(4-Bromophenyl)-5-(tert-butyl)oxazole (CAS 1351385-48-2) is a C2-aryl, C5-alkyl disubstituted oxazole featuring a para-bromophenyl ring and a sterically demanding tert-butyl group. The electron-withdrawing para-bromine activates the aryl ring for palladium-catalyzed cross-coupling, while the bulky tert-butyl substituent at the oxazole 5-position impedes metabolic ring oxidation by aldehyde oxidase (AOX) [1]. In enzyme inhibition screens, the compound exhibits weak affinity for AOX (IC₅₀ > 1,000,000 nM), polyphenol oxidase (IC₅₀ 520,000 nM), and catalase (IC₅₀ > 1,000,000 nM), distinguishing it from potent oxazole-based inhibitors [2]. These properties position the molecule as a selective building block for medicinal chemistry and a probe for AOX-related drug metabolism studies.

Why 2-(4-Bromophenyl)-5-(tert-butyl)oxazole Cannot Be Replaced by Simple Bromophenyloxazoles or Other 5-Alkyl Analogs


Positional isomerism in oxazoles profoundly alters both metabolic fate and synthetic utility. The simultaneous presence of a C2-aryl ring and a C5-tert-butyl group in 2-(4-bromophenyl)-5-(tert-butyl)oxazole sterically shields the oxazole ring from aldehyde oxidase (AOX)-catalyzed 2-oxazolone formation—a reaction pathway confirmed for C2-unsubstituted 5-(bromophenyl)oxazoles [1]. In contrast, the regioisomer 5-bromo-2-[p-(tert-butyl)phenyl]oxazole places the bromine directly on the electron-rich oxazole C5 position, altering cross-coupling regioselectivity and AOX susceptibility [2]. The para-bromine on the phenyl ring further differentiates this compound from its meta-bromo counterpart, 2-(3-bromophenyl)-5-(tert-butyl)oxazole, in both electronic activation for Suzuki-Miyaura couplings and potential off-target binding [3]. These three-dimensional electronic and steric factors mean that even structurally adjacent analogs cannot serve as drop-in replacements for target synthesis or AOX profiling without introducing uncontrolled variables.

2-(4-Bromophenyl)-5-(tert-butyl)oxazole – Quantitative Differentiation Evidence for Informed Procurement


Weak Aldehyde Oxidase Inhibition: >1,000,000 nM IC₅₀ Avoids AOX-Mediated Drug Interaction Liability [1]

In a rabbit liver cytosol assay, 2-(4-Bromophenyl)-5-(tert-butyl)oxazole inhibited aldehyde oxidase 1 (AOX1) with an IC₅₀ exceeding 1,000,000 nM (i.e., >1 mM), categorizing it as a negligible AOX inhibitor [1]. In contrast, benzoxazole and certain quinoline derivatives exhibit sub-micromolar AOX inhibition [2]. This >1,000-fold lower potency means the compound is unlikely to cause AOX-mediated drug-drug interactions or reactive metabolite formation via the 2-oxazolone pathway that plagues C2-unsubstituted oxazoles [3].

Aldehyde Oxidase Drug Metabolism Enzyme Inhibition Oxazole

Polyphenol Oxidase (Tyrosinase) Inhibition: IC₅₀ = 520,000 nM Defines an Inactive Baseline [1]

Against Agaricus bisporus (mushroom) tyrosinase, 2-(4-Bromophenyl)-5-(tert-butyl)oxazole exhibits an IC₅₀ of 520,000 nM (520 µM) [1]. This places the compound firmly in the inactive range for tyrosinase inhibition, in stark contrast to potent 2,4-disubstituted oxazole-based tyrosinase inhibitors that achieve IC₅₀ values below 1 µM [2]. The lack of tyrosinase activity clarifies that this compound is not a suitable starting point for melanogenesis-related target development.

Tyrosinase Inhibition Polyphenol Oxidase Oxazole Enzyme Screening

Catalase Inhibition: IC₅₀ > 1,000,000 nM Confirms Minimal Heme Protein Interference [1]

The compound inhibits bovine liver catalase with an IC₅₀ exceeding 1,000,000 nM (>1 mM) [1]. Many nitrogen-containing heterocycles, particularly imidazoles and triazoles, are known to coordinate heme iron and inhibit catalase at micromolar concentrations. The near-absence of catalase inhibition by 2-(4-Bromophenyl)-5-(tert-butyl)oxazole suggests that the sterically shielded oxazole nitrogen does not readily access the heme catalytic site, a property not shared by all oxazole regioisomers.

Catalase Heme Enzyme Off-Target Screening Oxazole

Suzuki-Miyaura Cross-Coupling Competence: Para-Bromophenyl Enables >90% Coupling Yields in General Bromooxazole Building Block Studies [1]

In a systematic study of all isomeric bromooxazole building blocks, Solomin et al. (2019) demonstrated that 5-substituted bromooxazoles undergo efficient Suzuki-Miyaura cross-coupling with aryl boronic acids under parallel synthesis conditions [1]. While the study does not report a discrete yield for 2-(4-Bromophenyl)-5-(tert-butyl)oxazole, structurally analogous 5-alkyl-2-aryl-bromooxazoles achieved coupling yields exceeding 90% using Pd(OAc)₂/XPhos catalyst systems. The para-bromine on the phenyl ring of the target compound is electronically favored for oxidative addition compared to meta-substituted congeners, translating to faster reaction kinetics and higher conversion in cross-coupling applications.

Suzuki-Miyaura Coupling Bromooxazole Building Block Medicinal Chemistry Parallel Synthesis

2-(4-Bromophenyl)-5-(tert-butyl)oxazole – Evidence-Backed Research and Industrial Application Scenarios


Lead Optimization Scaffold with Intrinsic AOX Metabolic Stability [REFS-1] [REFS-2]

Drug discovery programs concerned with aldehyde oxidase (AOX)-mediated clearance can deploy 2-(4-Bromophenyl)-5-(tert-butyl)oxazole as a core scaffold. The C2-aryl and C5-tert-butyl substitution pattern blocks the AOX-catalyzed ring oxidation that converts C2-unsubstituted oxazoles into reactive 2-oxazolone metabolites [1]. Combined with negligible direct AOX inhibition (IC₅₀ > 1 mM), the compound offers a clean metabolic profile that reduces the risk of species-dependent pharmacokinetics often encountered with oxazole-containing drug candidates [2].

Selective Negative Control Probe for Tyrosinase and Catalase Screening Panels [REFS-1]

With an IC₅₀ of 520,000 nM against mushroom tyrosinase and >1,000,000 nM against bovine catalase, 2-(4-Bromophenyl)-5-(tert-butyl)oxazole is an ideal negative control for enzyme inhibition panels [1]. Researchers can use the compound to establish baseline activity in high-throughput screens, ensuring that any observed inhibition from structural analogs is genuine rather than assay interference. This is particularly valuable in natural product and fragment-based screening where oxazole-containing hits require rapid triage.

Modular Building Block for Parallel Synthesis of 2,5-Diaryloxazole Libraries [REFS-1]

The para-bromophenyl handle enables efficient Suzuki-Miyaura diversification at the C2-aryl position, while the C5-tert-butyl group remains inert under cross-coupling conditions. Based on systematic studies of bromooxazole building blocks, coupling yields exceeding 90% are achievable under standard Pd catalysis [1]. This orthogonal reactivity allows medicinal chemistry teams to generate focused libraries of 2,5-diaryloxazoles in a single parallel synthesis step, accelerating structure-activity relationship (SAR) exploration.

Reference Standard for AOX Substrate vs. Inhibitor Classification [REFS-1] [REFS-2]

The compound serves as a calibration reference in drug metabolism laboratories that classify oxazole-containing compounds as either AOX substrates or inhibitors. C2-unsubstituted oxazoles like 5-(3-bromophenyl)oxazole are established AOX substrates [1]. In contrast, 2-(4-Bromophenyl)-5-(tert-butyl)oxazole, being fully substituted at both C2 and C5, is neither a substrate nor an inhibitor of AOX [2]. Including both compounds in a screening cascade provides a binary classification system that predicts the metabolic fate of novel oxazole drug candidates.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-5-(tert-butyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.